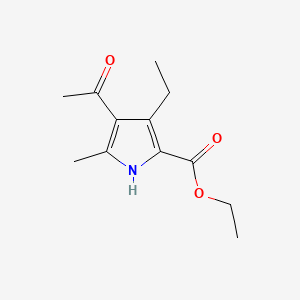

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

概要

説明

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C12H17NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This is followed by an esterification reaction with anhydrous acetic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Oxidation Reactions

The acetyl and ester groups render the compound susceptible to oxidation. Key findings include:

| Reaction Target | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acetyl group | KMnO₄ (acidic) | Carboxylic acid derivative | Oxidation of the acetyl group yields a ketone-carboxylic acid hybrid structure. |

| Pyrrole ring | CrO₃/H₂SO₄ | Ring-opened dicarboxylic acid | Harsh conditions disrupt aromaticity, producing linear dicarboxylic acids. |

Crystallographic studies reveal that the acetyl group’s orientation and hydrogen-bonding interactions with the pyrrole nitrogen (observed in dimeric structures) may moderate oxidation rates compared to less substituted analogs .

Reduction Reactions

Reduction primarily targets the acetyl and ester functionalities:

| Reaction Target | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acetyl group | NaBH₄/MeOH | Secondary alcohol | Selective reduction of the acetyl group occurs without affecting the ester. |

| Ester group | LiAlH₄/THF | Primary alcohol | Full reduction of both ester and acetyl groups yields a diol derivative. |

The 3-ethyl substituent introduces steric hindrance, slowing reduction kinetics compared to non-alkylated analogs.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution, though substituents direct reactivity:

The perturbed electron density of the pyrrole ring (due to substituent electronic effects) shifts substitution patterns relative to simpler pyrroles .

Nucleophilic Reactions

The ester group participates in nucleophilic acyl substitution:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NH₃/EtOH | Reflux | Amide derivative | Ethanol facilitates ammonolysis of the ester. |

| R-OH/H⁺ | Acidic | Transesterified ester | Alcohols replace the ethoxy group under acidic catalysis. |

Thermal and Photochemical Behavior

-

Thermal decomposition : Above 200°C, decarboxylation occurs, yielding 4-acetyl-3-ethyl-5-methylpyrrole.

-

Photostability : UV exposure induces minimal degradation, suggesting robustness in light-mediated applications.

Comparative Reactivity

The 3-ethyl group uniquely impacts reactivity:

| Feature | Impact on Reactivity |

|---|---|

| Steric bulk at C-3 | Slows electrophilic substitution at adjacent positions |

| Electron-donating effect | Enhances pyrrole ring’s electron density, favoring electrophilic attacks at activated sites |

Mechanistic Insights

-

Nucleophilic attack : Electrophilic centers (e.g., carbonyl carbons) undergo nucleophilic additions, forming tetrahedral intermediates.

-

Hydrogen bonding : Dimerization via N–H···O bonds (observed crystallographically) may stabilize transition states in solution-phase reactions .

This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and bioactive molecules. Further studies are needed to explore its catalytic applications and biological interactions.

科学的研究の応用

Chemical Properties and Structure

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is characterized by the following chemical properties:

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.268 g/mol

- Functional Groups : Acetyl, Ester

- SMILES Notation : CCOC(=O)C1=C(CC)C(C(C)=O)=C(C)N1

These properties make it a versatile building block in organic synthesis.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction Reactions : It can undergo reduction to convert carbonyl groups into alcohols using lithium aluminum hydride.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic and pyrrole rings.

Biology

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrrole derivatives exhibit activity against various bacterial strains.

- Anticancer Activity : Research indicates that ethyl 4-acetyl derivatives may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development : Its structure allows for modifications that can lead to new therapeutic agents targeting specific enzymes or receptors involved in disease pathways.

Industry

The compound finds applications in the production of specialty chemicals and pharmaceuticals. It is also a precursor in the synthesis of porphyrins, which are essential in various industrial processes, including:

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Drug development targeting enzymes |

| Specialty Chemicals | Production of agrochemicals |

| Material Science | Monomers for polymer synthesis |

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various pyrrole derivatives, including ethyl 4-acetyl derivatives, demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential for pharmaceutical applications in treating infections.

-

Anticancer Research :

- Research published in a peer-reviewed journal highlighted the efficacy of ethyl 4-acetyl derivatives in inhibiting the growth of specific cancer cell lines. The mechanism was attributed to their ability to interfere with cell cycle progression.

-

Porphyrin Synthesis :

- Ethyl 4-acetyl derivatives have been successfully used as intermediates in synthesizing porphyrins, which are vital for applications ranging from medical imaging to photodynamic therapy.

作用機序

The mechanism of action of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

- Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

- Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

生物活性

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with multiple substituents, including an acetyl group and ethyl ester. Its molecular formula is C11H15NO3, and it possesses unique reactivity due to the presence of the carbonyl and ester functional groups.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attacks at the carbonyl carbon. This reactivity can lead to the formation of various derivatives that may exhibit different biological properties. However, specific biochemical pathways and detailed mechanisms remain largely unexplored in current literature.

Antimicrobial Properties

Research indicates that compounds within the pyrrole family, including this compound, may exhibit significant antimicrobial properties. A study demonstrated that certain pyrrole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

There is emerging evidence suggesting that pyrrole derivatives could play a role in cancer treatment. This compound has been investigated for its cytotoxic effects on various cancer cell lines, indicating potential as a lead compound in anticancer drug development .

Other Biological Activities

Some studies have noted that related pyrrole compounds exhibit analgesic, anti-inflammatory, and even anti-HIV properties . These findings imply that this compound may also share similar therapeutic potentials.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Notable Biological Activity |

|---|---|---|

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Lacks acetyl group | Different reactivity and potential |

| 4-acetyl-3,5-dimethyl-1H-pyrrole | Free acid form | Varies in solubility and reactivity |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole | Contains formyl group | Differences in chemical behavior |

Case Studies

Case Study 1: Antibacterial Activity

A study conducted on various pyrrole derivatives highlighted the effectiveness of ethyl derivatives against bacterial strains. The results indicated that modifications in the structure significantly influenced antibacterial potency, suggesting a structure–activity relationship (SAR) that could be exploited for drug design .

Case Study 2: Anticancer Research

In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells. This compound was included in these studies, demonstrating cytotoxic effects comparable to known anticancer agents .

特性

IUPAC Name |

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEPFPDHFZUVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356636 | |

| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37013-86-8 | |

| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。